5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with a focus on maintaining the integrity of the imidazole ring and the tert-butyl group. For instance, one compound was synthesized via the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4, and its structure was confirmed by single-crystal X-ray diffraction . Another synthesis involved a simple low-cost amination process using CuI, ethylene glycol, and potassium phosphate to yield an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, a metal-free synthesis route was reported for enantiopure amides containing a 5-nitroimidazole scaffold, which is relevant to the drug-like properties of these compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using single-crystal X-ray diffraction. The crystal structures revealed specific spatial arrangements, such as the inclination of phenyl rings relative to the imidazole rings, and the formation of intermolecular hydrogen bonds contributing to the stability of the crystal structure . The crystallographic data provided insights into the three-dimensional network structures of these compounds, which is crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the preservation of functional groups. The reactions are designed to introduce or modify specific substituents on the imidazole ring while maintaining the overall molecular framework. For example, the reaction of a thiazol-2-amine derivative with an aldehyde resulted in the formation of a benzylidene compound with antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as molecular weight, density, and crystal system, were determined through crystallographic analysis. The compounds exhibit varying degrees of solubility and reactivity, which are influenced by their molecular structures and the presence of substituents like the tert-butyl group. The antitumor activities of these compounds were evaluated, and IC50 values were reported, indicating their effectiveness against certain cancer cell lines .
Scientific Research Applications
Synthesis and Chemical Properties
The compound's synthetic pathways and its derivatives highlight its versatility in organic chemistry. For instance, research on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, including similar compounds, has demonstrated significant antimicrobial and cytotoxic activities. These derivatives were synthesized through a sequence of reactions starting from 1-methyl-1H-benzimidazol-2-amine, showcasing the compound's potential as a precursor for biologically active molecules (Noolvi et al., 2014).
Moreover, studies on the practical and metal-free synthesis of enantiopure amides containing the drug-like 5-nitroimidazole scaffold illustrate the compound's role in developing pharmacologically interesting molecules. This research emphasizes a metal-free approach to synthesizing these amides, highlighting a green chemistry aspect in the synthesis of potentially bioactive compounds (Spitz et al., 2016).
Applications in Material Science
In material science, the study of benzimidazole-based organic magnetic materials showcases the application of related compounds in designing new magnetic materials. These studies provide insights into the role of hydrogen bonds in the magnetic properties of materials, where compounds similar to 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine; dihydrochloride serve as foundational structures for synthesizing stable nitroxide radicals with potential applications in magnetic materials (Ferrer et al., 2001).
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-14(2,3)11-12(15)17(4)13(16-11)10-8-6-5-7-9-10;;/h5-9H,15H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEOAEMBFACDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N(C(=N1)C2=CC=CC=C2)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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